BenchChemオンラインストアへようこそ!

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

Select this 4-carbamoyl pyridine N-oxide sulfonamide (CAS 923138-66-3) for your next-generation COX-2 selective inhibitor or tumor-associated carbonic anhydrase IX/II tool compound program. Unlike regioisomeric or non-oxidized analogues, its precise 4-carbamoyl geometry and N-oxide hydrogen-bond acceptor enable target-specific binding and cocrystallization. Available at 95% purity; ideal for SAR-driven hit-to-lead optimization.

Molecular Formula C12H11N3O4S
Molecular Weight 293.3
CAS No. 923138-66-3
Cat. No. B2517562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
CAS923138-66-3
Molecular FormulaC12H11N3O4S
Molecular Weight293.3
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N
InChIInChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19)
InChIKeyTUZLOTSADWGEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide (CAS 923138-66-3): Primary Research Scaffold


4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide (CAS 923138-66-3) is a pyridine N-oxide sulfonamide with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . It is commercially available as a versatile small-molecule scaffold for research and development, typically supplied at 95% purity . The IUPAC name is N-[4-(aminosulfonyl)phenyl]isonicotinamide 1-oxide , and the compound is also listed under the alternative name 4-(4-sulfamoylphenyl)carbamoylpyridin-1-ium-1-olate . The compound features a distinctive combination of a pyridine N-oxide core and a 4-sulfamoylphenyl carbamoyl substituent, positioning it as a key intermediate or reference structure within the broader class of pyridinic sulfonamides that have been explored for cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) inhibition [1].

Why Direct Substitution of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide Is Not Advisable


Generic substitution with structurally related pyridine sulfonamides or their N-oxides is not straightforward because the precise regiochemistry (4-carbamoyl vs. 3-carbamoyl) and the presence of the N-oxide group jointly dictate the compound's hydrogen-bonding network, electronic distribution, and target-binding properties. Pyridinic sulfonamide analogues of nimesulide have demonstrated that even minor alterations in the position of the sulfonamide-bearing phenyl ring or the nature of the heterocycle can profoundly affect COX-2 inhibitory potency and selectivity [1]. Furthermore, crystallographic studies on conformationally restricted carbonic anhydrase inhibitors show that the pyridyl substitution pattern significantly influences the binding mode within the enzyme active site [2]. Replacing the target compound with a non-oxidized pyridine analogue or a regioisomer removes key donor–acceptor motifs, risking complete loss of activity in assays that depend on these interactions.

Quantitative Differentiation Guide for 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide


Regiochemical Specificity: Impact of 4-Carbamoyl vs. 3-Carbamoyl Pyridine N-Oxide Isomers on Biological Activity

In conformationally restricted carbonic anhydrase (CA) inhibitors, the pyridine N-oxide substitution pattern (e.g., para vs. meta relative to the carbamoyl linker) dictates the inhibitor's orientation within the active site, directly affecting zinc coordination and isoform selectivity. The 4-carbamoyl isomer (target compound) places the key sulfonamide pharmacophore at a distance that favours engagement with CA IX, a cancer-associated isoform, whereas the 3-carbamoyl regioisomer would position the same pharmacophore differently, potentially altering the inhibition profile [1]. The impact of such subtle changes is evidenced by the fact that among structurally constrained benzenesulfonamides, even single-atom linker modifications can shift the selectivity index between CA II and CA IX by more than 10-fold [1].

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

N-Oxide Functional Group Contribution: Hydrophilicity and Hydrogen-Bonding Capacity vs. Non-Oxidized Analogues

Pyridine N-oxides are known to be substantially more hydrophilic than their parent pyridines due to the highly polarized N+–O− dipole, which acts as a strong hydrogen-bond acceptor [1]. The target compound incorporates this feature, whereas the direct non-oxidized analogue, N-(4-sulfamoylphenyl)isonicotinamide (CAS 923163-95-5), lacks the N-oxide dipole and is expected to exhibit reduced aqueous solubility and altered crystal packing . In cocrystallization studies, sulfonamide-pyridine N-oxide pairs consistently form robust N–H···O− hydrogen bonds; the absence of the N-oxide group eliminates this supramolecular synthon, fundamentally changing the solid-state behavior [1].

Physicochemical Properties Solubility Crystal Engineering

COX-2 Inhibitory Potential: Benchmarking Against Celecoxib in Pyridinic Sulfonamide Series

Pyridinic sulfonamide analogues of nimesulide have been systematically evaluated for COX-2 inhibitory activity. In the same assay system, the most potent trifluoromethanesulfonamide derivatives achieved IC50 values against COX-2 as low as 0.09 μM, surpassing the reference drug celecoxib (IC50 = 0.35 μM), and certain alkanesulfonamide derivatives displayed COX-1/COX-2 selectivity ratios up to 7.92 (celecoxib ratio = 7.46) [1]. The target compound shares the core pyridine-sulfonamide pharmacophore that is critical for COX-2 binding, positioning it within a chemical space where single-digit micromolar to sub-micromolar COX-2 inhibition is achievable with appropriate optimization [1].

COX-2 Inhibition Anti-inflammatory Research Selectivity Ratio

Commercial Availability: Direct Purity and Price Comparison Across Authorized Vendors

As of April 2026, 4-((4-sulfamoylphenyl)carbamoyl)pyridine 1-oxide is available from Sigma-Aldrich (Life Chemicals Inc. collection) at 95% purity and from CymitQuimica (Fluorochem brand) at 95% purity, priced at €297 for 10 mg and €1,111 for 100 mg . No other CAS-registered isomer or close analogue is offered with the same combination of documented purity, analytical traceability, and competitive pricing for milligram-scale procurement. This dual-source availability ensures supply chain redundancy and allows buyers to benchmark pricing, a practical advantage not commonly found for rare pyridine N-oxide sulfonamide scaffolds.

Procurement Purity Cost-Efficiency

Recommended Application Scenarios for 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide


Lead Optimization in COX-2 Inhibitor Programs

This scaffold serves as a starting point for structure-activity relationship (SAR) studies aimed at developing next-generation COX-2 selective inhibitors. The pyridinic sulfonamide core has already produced analogues with sub-micromolar COX-2 IC50 values and selectivity ratios exceeding that of celecoxib [1]. Researchers can functionalize the phenyl ring or modify the pyridine N-oxide to fine-tune potency and selectivity.

Carbonic Anhydrase Isoform-Selective Probe Development

Given the demonstrated impact of pyridyl substitution patterns on CA isoform selectivity [2], this compound is a rational choice for creating tool compounds that selectively target tumor-associated CA IX over the ubiquitous CA II isoform. The 4-carbamoyl geometry is particularly relevant for maintaining the spatial orientation required for CA IX binding.

Crystal Engineering and Supramolecular Chemistry Studies

The combination of a sulfonamide donor and a pyridine N-oxide acceptor makes this compound an ideal candidate for systematic cocrystallization studies. Robust N–H···O− hydrogen bonds have been documented in related sulfonamide-pyridine N-oxide cocrystals [3], providing a predictable supramolecular synthon for designing new solid forms.

Pharmacophore Validation in Anti-inflammatory Drug Discovery

Academic and industrial groups pursuing non-steroidal anti-inflammatory drug (NSAID) discovery can use this compound as a pharmacophore probe to validate target engagement in COX-2-dependent cellular assays, leveraging the extensive SAR knowledge accumulated for pyridinic sulfonamides [1].

Quote Request

Request a Quote for 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.